molecular formula C26H19N3O8 B14226311 Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate CAS No. 823814-70-6

Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate

Cat. No.: B14226311
CAS No.: 823814-70-6
M. Wt: 501.4 g/mol
InChI Key: GRRBFWXYLHGCJM-UHFFFAOYSA-N
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Description

Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with benzyloxy and dinitrobenzoate groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate typically involves multi-step organic reactions. One common method includes the initial formation of the benzyloxy groups on the pyridine ring, followed by nitration to introduce the nitro groups. The final step involves esterification to attach the dinitrobenzoate moiety. Each step requires specific reagents and conditions, such as the use of benzyl alcohol for benzyloxy formation, nitric acid for nitration, and benzoic acid derivatives for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridine derivatives, amines, and various benzoate esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the benzyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(benzyloxy)pyridin-3-ylboronic acid
  • 2,6-Bis(benzyloxy)pyridine-3-boronic acid

Uniqueness

Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate is unique due to the presence of both benzyloxy and dinitrobenzoate groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .

Properties

CAS No.

823814-70-6

Molecular Formula

C26H19N3O8

Molecular Weight

501.4 g/mol

IUPAC Name

pyridin-3-yl 3,5-dinitro-2,6-bis(phenylmethoxy)benzoate

InChI

InChI=1S/C26H19N3O8/c30-26(37-20-12-7-13-27-15-20)23-24(35-16-18-8-3-1-4-9-18)21(28(31)32)14-22(29(33)34)25(23)36-17-19-10-5-2-6-11-19/h1-15H,16-17H2

InChI Key

GRRBFWXYLHGCJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OCC3=CC=CC=C3)C(=O)OC4=CN=CC=C4

Origin of Product

United States

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